molecular formula C17H17NO4 B6408000 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% CAS No. 1261940-06-0

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%

Cat. No. B6408000
CAS RN: 1261940-06-0
M. Wt: 299.32 g/mol
InChI Key: BMFHXHLRYLWPBD-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% (2-EAMCPA-5-MBA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 166-168°C and a boiling point of 350-360°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. 2-EAMCPA-5-MBA is used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-EAMCPA-5-MBA is used in a variety of scientific research applications. It is used in drug development as a building block for the synthesis of novel compounds with potential therapeutic applications. It is also used in medicinal chemistry to study the structure-activity relationships of drugs. In addition, it is used in biochemistry to study the biochemical and physiological effects of drugs on living organisms.

Mechanism of Action

2-EAMCPA-5-MBA is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This inhibition can lead to increased concentrations of drugs in the body, which may lead to increased therapeutic effects.
Biochemical and Physiological Effects
2-EAMCPA-5-MBA has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased concentrations of drugs in the body. In addition, it has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.

Advantages and Limitations for Lab Experiments

2-EAMCPA-5-MBA has several advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive. In addition, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, it does have some limitations. It is unstable in the presence of light and air, and can be toxic in high concentrations.

Future Directions

There are many potential future directions for the use of 2-EAMCPA-5-MBA in scientific research. One potential direction is the development of new drugs based on its structure. In addition, it could be used to study the biochemical and physiological effects of drugs on living organisms. It could also be used to develop new methods for synthesizing drugs and drug precursors. Finally, it could be used to study the structure-activity relationships of drugs, which could lead to the development of more effective and safer drugs.

Synthesis Methods

2-EAMCPA-5-MBA can be synthesized using a Steglich esterification reaction. This reaction involves the reaction of an acid and an alcohol in the presence of a catalyst. The reaction of 2-EAMCPA-5-MBA involves the reaction of ethyl-3-aminocarboxybenzoic acid and 5-methoxybenzyl alcohol in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 140-150°C for 2-4 hours.

properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-18-16(19)12-6-4-5-11(9-12)14-8-7-13(22-2)10-15(14)17(20)21/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFHXHLRYLWPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691378
Record name 3'-(Ethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid

CAS RN

1261940-06-0
Record name 3'-(Ethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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